molecular formula C9H14N2O3 B12946278 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)acetic acid

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)acetic acid

Cat. No.: B12946278
M. Wt: 198.22 g/mol
InChI Key: MTRGTFZALZWKES-UHFFFAOYSA-N
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Description

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide to introduce the ethyl and methyl groups at positions 1 and 3, respectively.

    Etherification: The resulting 1-ethyl-3-methylpyrazole is then reacted with chloroacetic acid under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.

    Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)acetic acid: A closely related compound with similar structural features.

    1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)propionic acid: Another derivative with a propionic acid group instead of an acetic acid group.

Uniqueness

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)acetic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its methoxyacetic acid moiety can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]acetic acid

InChI

InChI=1S/C9H14N2O3/c1-3-11-4-8(7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13)

InChI Key

MTRGTFZALZWKES-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)COCC(=O)O

Origin of Product

United States

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